4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements as members of the ring. This particular compound features a unique combination of pyrazolo, oxazine, thiophene, and thiazepane rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the progress of the reactions and to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-7-(thiophen-2-yl)-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-7-(thiophen-2-yl)-1,4-thiazepane has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and thereby influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine: This compound shares the pyrazolo[3,2-b][1,3]oxazine core but differs in the presence of a bromine atom instead of the thiophene and thiazepane moieties.
6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid: This compound also shares the pyrazolo[3,2-b][1,3]oxazine core but has a hydroxy and carboxylic acid group instead of the thiophene and thiazepane moieties.
Uniqueness
The uniqueness of 4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-7-(thiophen-2-yl)-1,4-thiazepane lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-16(12-11-15-19(17-12)5-2-8-21-15)18-6-4-14(23-10-7-18)13-3-1-9-22-13/h1,3,9,11,14H,2,4-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBQUMVWRVWASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(SCC3)C4=CC=CS4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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